Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate

Catalog No.
S15846285
CAS No.
2089652-14-0
M.F
C20H23FO3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)p...

CAS Number

2089652-14-0

Product Name

Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate

IUPAC Name

methyl 3-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

Molecular Formula

C20H23FO3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H23FO3/c1-20(2,3)24-17-10-8-15(9-11-17)18(19(22)23-4)13-14-6-5-7-16(21)12-14/h5-12,18H,13H2,1-4H3

InChI Key

MYPPIULALWXDEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(CC2=CC(=CC=C2)F)C(=O)OC

Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate is a chemical compound characterized by its unique structure, which includes a methyl ester group and two aromatic rings. The compound has the molecular formula C15H20FNO4C_{15}H_{20}FNO_4 and a CAS number of 86129-35-3. It is primarily used in research settings, particularly in the synthesis of pharmaceuticals and as an intermediate in organic chemistry due to its functional groups that allow for further chemical modifications .

Typical of esters and aromatic compounds. Key reactions include:

  • Esterification: The formation of the methyl ester from the corresponding carboxylic acid and methanol, often catalyzed by an acid.
  • Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, which can modify the compound's biological properties.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

Research indicates that compounds similar to methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of fluorine in the structure can enhance metabolic stability and bioactivity. For instance, studies have shown that fluorinated compounds often demonstrate improved binding affinities to biological targets compared to their non-fluorinated counterparts .

The synthesis of methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate typically involves several steps:

  • Formation of the tert-butoxyphenyl group: This can be achieved through alkylation of phenol with tert-butyl bromide in the presence of a base.
  • Preparation of the propanoic acid derivative: The propanoic acid can be synthesized via acylation reactions using suitable acyl chlorides or anhydrides.
  • Esterification: Finally, the methyl ester is formed by reacting the propanoic acid derivative with methanol under acidic conditions.

This multi-step synthesis allows for precise control over the final product's structure and properties.

Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs with potential anti-inflammatory effects.
  • Research Tool: Used in studies investigating receptor interactions due to its unique structural features.
  • Chemical Synthesis: Acts as a building block for creating more complex organic molecules in medicinal chemistry.

Interaction studies involving methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate often focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding how modifications to its structure influence biological activity. For example, variations in substituents on the aromatic rings can lead to significant changes in pharmacological profiles, making it a valuable compound for drug design .

Several compounds share structural similarities with methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 2-(4-tert-butylphenyl)-2-methylpropanoateC14H20OC_{14}H_{20}OContains a tert-butyl group; used in similar applications .
Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoateC15H20FNO4C_{15}H_{20}FNO_4Similar functional groups; potential for similar biological activity .
2-(4-Tert-butoxyphenyl)-2-methylpropanoic acidC15H22O4C_{15}H_{22}O_4Carboxylic acid derivative; useful for comparative studies .

Uniqueness

Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate is unique due to its specific combination of functional groups, particularly the presence of both tert-butoxy and fluorinated phenyl groups. This combination may enhance its solubility and bioactivity compared to other similar compounds, making it particularly interesting for pharmaceutical applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

330.16312275 g/mol

Monoisotopic Mass

330.16312275 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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